molecular formula C14H11FO3 B6378170 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% CAS No. 1261995-19-0

6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378170
CAS RN: 1261995-19-0
M. Wt: 246.23 g/mol
InChI Key: BQGYIXHHFKVBRQ-UHFFFAOYSA-N
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Description

6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% (FMPF) is a synthetic chemical compound with a wide range of applications in the scientific research field. Its chemical structure is composed of a phenol group with a 2-formyl substituent and a 2-fluoro-5-methoxy substituent. FMPF has been used in numerous scientific research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. It has also been shown to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, it has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. It has a wide range of applications, and it can be used in a variety of experiments. However, it is important to note that 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% is a toxic compound and should be handled with care.

Future Directions

6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has a wide range of potential applications and future directions. It could be used to study the effects of oxidative stress on cells, as well as the effects of drugs on the nervous system. Additionally, it could be used to develop new drugs and treatments for various diseases. It could also be used to study the effects of environmental pollutants on cells and organisms. Finally, it could be used to develop new methods of drug delivery and new methods of drug synthesis.

Synthesis Methods

6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% can be synthesized by the reaction of 2-fluoro-5-methoxyphenol and formaldehyde in the presence of an acid catalyst. The reaction is performed at a temperature of 120-130°C for 2-3 hours. The reaction produces a mixture of 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% and other byproducts, which can be separated by column chromatography. The purity of 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% can be determined by HPLC or NMR.

Scientific Research Applications

6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research studies due to its unique properties. It has been used as a substrate for peroxidase enzymes, as a reagent for the synthesis of other compounds, and as an inhibitor of cytochrome P450 enzymes. It has also been used to study the effects of oxidative stress on cells and to study the effects of drugs on the nervous system.

properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-10-5-6-13(15)12(7-10)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGYIXHHFKVBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685175
Record name 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261995-19-0
Record name 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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